molecular formula C12H17N B1438923 N-(cyclopropylmethyl)-4-ethylaniline CAS No. 1156164-78-1

N-(cyclopropylmethyl)-4-ethylaniline

Cat. No.: B1438923
CAS No.: 1156164-78-1
M. Wt: 175.27 g/mol
InChI Key: KPSULWYVAMOJLW-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group This compound features a cyclopropylmethyl group attached to the nitrogen atom and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-ethylaniline typically involves the alkylation of 4-ethylaniline with cyclopropylmethyl halides under basic conditions. One common method is to react 4-ethylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-ethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-4-ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-ethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the ethyl group on the benzene ring can affect its overall hydrophobicity and reactivity. These interactions can modulate various molecular pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-4-methylaniline
  • N-(cyclopropylmethyl)-4-isopropylaniline
  • N-(cyclopropylmethyl)-4-tert-butylaniline

Uniqueness

N-(cyclopropylmethyl)-4-ethylaniline is unique due to the specific combination of the cyclopropylmethyl and ethyl groups. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSULWYVAMOJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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